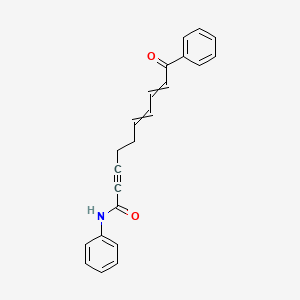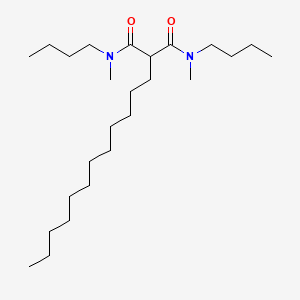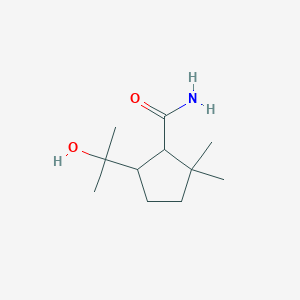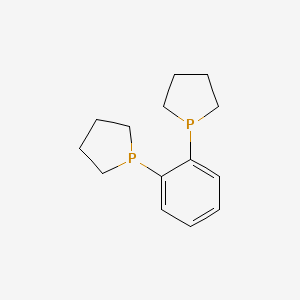![molecular formula C17H22O B12549458 1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene CAS No. 173306-38-2](/img/structure/B12549458.png)
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with an ethylcyclohexyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene typically involves the following steps:
Formation of the Ethylcyclohexyl Group: This step involves the alkylation of cyclohexane to introduce the ethyl group.
Attachment of the Ethynyl Group: The ethynyl group is introduced through a reaction with acetylene or a similar reagent.
Substitution on the Benzene Ring: The final step involves the substitution of the benzene ring with the ethylcyclohexyl and methoxy groups under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols .
Applications De Recherche Scientifique
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-ethynylbenzene: Similar structure but lacks the methoxy group.
4-Ethynylanisole: Similar structure but lacks the ethylcyclohexyl group.
1-Ethynyl-1-cyclohexanol: Similar structure but includes a hydroxyl group instead of a methoxy group
Propriétés
Numéro CAS |
173306-38-2 |
|---|---|
Formule moléculaire |
C17H22O |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1-[2-(4-ethylcyclohexyl)ethynyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H22O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h10-15H,3-7H2,1-2H3 |
Clé InChI |
UCVNQOCFNCZQPB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C#CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)
![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)

![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)


